![molecular formula C10H11ClN2O2S B13634813 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a thiolan-3-ylmethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 6-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Thiolan-3-ylmethyl Group: The thiolan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiolan-3-ylmethyl halide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiolan-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and replication.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the thiolan-3-ylmethyl group, making it less versatile in chemical modifications.
2-[(Thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid: Lacks the chloro group, which may reduce its reactivity in certain nucleophilic substitution reactions.
Uniqueness
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and thiolan-3-ylmethyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes.
Eigenschaften
Molekularformel |
C10H11ClN2O2S |
|---|---|
Molekulargewicht |
258.73 g/mol |
IUPAC-Name |
6-chloro-2-(thiolan-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-4-7(10(14)15)12-9(13-8)3-6-1-2-16-5-6/h4,6H,1-3,5H2,(H,14,15) |
InChI-Schlüssel |
QSMQUJJISVXMKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1CC2=NC(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)




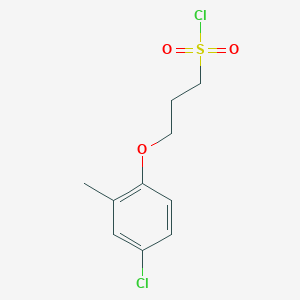
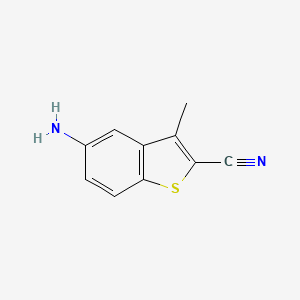
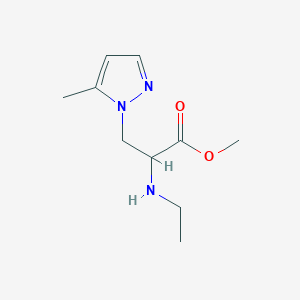
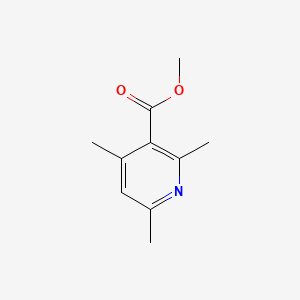
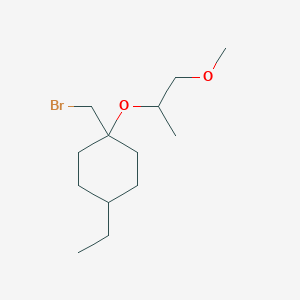
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
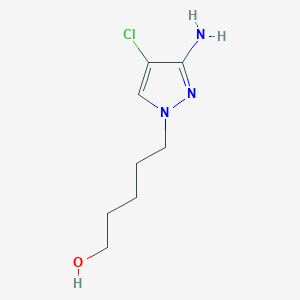
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
